molecular formula C14H23NO3 B022154 O-Desmethyl Metoprolol CAS No. 62572-94-5

O-Desmethyl Metoprolol

Katalognummer: B022154
CAS-Nummer: 62572-94-5
Molekulargewicht: 253.34 g/mol
InChI-Schlüssel: CUKXSBOAIJILRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-Desmethyl metoprolol is the major active metabolite of the β1-adrenergic receptor blocker metoprolol. It is formed by metabolism of metoprolol by the cytochrome P450 (CYP) isoform CYP2D6 in vivo.>

Eigenschaften

IUPAC Name

1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKXSBOAIJILRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40978153
Record name 1-[4-(2-Hydroxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40978153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62572-94-5
Record name O-Demethylmetoprolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62572-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Demethylmetoprolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062572945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(2-Hydroxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40978153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62572-94-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-DEMETHYLMETOPROLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9977TAV7FG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Metabolic Pathways and Enzyme Kinetics of O-desmethyl Metoprolol Formation

The creation of O-Desmethyl Metoprolol is a critical step in the metabolism of its parent compound, Metoprolol. This process is predominantly managed by the Cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.

O-demethylation represents one of the three principal metabolic pathways for Metoprolol, alongside α-hydroxylation and N-dealkylation. pharmgkb.orgnih.gov This specific reaction, which results in this compound, accounts for a substantial portion of Metoprolol's breakdown, with the resulting metabolite and its subsequent oxidation products constituting approximately 65% of an oral dose recovered in urine. pharmgkb.orgdrugbank.com

The primary enzyme responsible for this O-demethylation is CYP2D6. pharmgkb.orgdrugbank.comnih.gov The activity of this enzyme is crucial and subject to significant genetic variation among individuals, which can influence the rate of this compound formation. nih.gov While CYP2D6 is the main catalyst, other enzymes also participate. Inhibition studies using human liver microsomes have demonstrated that CYP3A4, CYP2B6, and CYP2C9 collectively contribute to about 19% of the O-demethylation of Metoprolol. drugbank.comnih.gov After accounting for the inhibition of CYP2D6, a residual 19% of O-demethylation activity remains, underscoring the role of these other CYP enzymes. pharmgkb.orgdrugbank.com

Table 1: Contribution of CYP Enzymes to Metoprolol O-demethylation

Enzyme Contribution to O-demethylation
CYP2D6 Primary enzyme, responsible for ~81% of the pathway.
CYP3A4, CYP2B6, CYP2C9 Collectively contribute ~19%. drugbank.comnih.gov

Non-cyp Mediated Pathways for O-desmethyl Metoprolol

Current scientific literature indicates that the metabolism of Metoprolol is almost entirely mediated by CYP enzymes. pharmgkb.org Extensive research into the biotransformation of Metoprolol has consistently highlighted the central role of the cytochrome P450 system, particularly for the O-demethylation pathway that produces O-Desmethyl Metoprolol. To date, significant non-CYP mediated pathways for the formation of this specific metabolite have not been identified. It is estimated that approximately 100% of the total metabolism of Metoprolol involves CYP enzymes. pharmgkb.org

Pharmacokinetic and Pharmacodynamic Characterization of O-desmethyl Metoprolol

Absorption, Distribution, and Elimination of O-Desmethyl Metoprolol

Systemic Exposure and Plasma Concentrations of this compound

Following oral administration of metoprolol, this compound is formed and circulates in the plasma. One study reported the maximum unbound plasma concentration (Cmax) of this compound to be 16.93 ± 1.70 ng/mL. researchgate.net The area under the plasma concentration-time curve (AUC) for this compound has been found to be significant, with a metabolite to parent drug AUC ratio (AUCm/AUCp) of ≥0.25. researchgate.net This indicates a notable systemic exposure to this metabolite.

The formation of this compound is a key step in the metabolic pathway of metoprolol, which is primarily mediated by the CYP2D6 enzyme. pharmgkb.orgnih.gov The subsequent step involves the rapid oxidation of this compound to metoprolol acid, which is an inactive carboxylic acid metabolite and the primary metabolite found in human urine. pharmgkb.org

A study involving healthy volunteers who received a 100mg oral dose of metoprolol established a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify metoprolol and its metabolites. researchgate.net The assay was linear over a concentration range of 2.5-300 ng/mL for the metabolites in both plasma and urine. researchgate.net

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueReference
Unbound Plasma Cmax16.93 ± 1.70 ng/mL researchgate.net
AUCm/AUCp Ratio≥0.25 researchgate.net
Assay Linearity (Plasma & Urine)2.5-300 ng/mL researchgate.net

Tissue Distribution of this compound in Preclinical Models

Preclinical studies in mice and rats have provided insights into the tissue distribution of metoprolol and its metabolites. Following administration, metoprolol and its metabolites are rapidly distributed to various tissues, including the liver, kidney, gall bladder, urinary bladder, salivary glands, spleen, and lungs. capes.gov.br In pregnant mice, metoprolol and/or its metabolites were found to cross the placental barrier, leading to moderate concentrations in the fetus. capes.gov.br

Excretion Pathways of this compound and its Subsequent Metabolites

The primary route of excretion for metoprolol and its metabolites is through the kidneys into the urine. pharmgkb.orgnih.gov Approximately 85% of metoprolol metabolites are excreted in the urine. nih.gov this compound itself is a transient metabolite that undergoes further rapid oxidation to form metoprolol acid, which is the main metabolite excreted in the urine of humans. pharmgkb.org

Metabolomic analyses of urine samples have been used to identify metoprolol and its related metabolites, including this compound. researchgate.netnih.gov The abundance of these metabolites in urine can be indicative of the patient's CYP2D6 genotype. nih.gov

Influence of Physiological and Pathophysiological States on this compound Pharmacokinetics

Impact of Hepatic Impairment on this compound Pharmacokinetics

Since metoprolol is extensively metabolized in the liver, hepatic impairment can significantly alter its pharmacokinetics and, consequently, the formation and elimination of its metabolites like this compound. nih.gov Patients with liver cirrhosis have shown a higher systemic availability of metoprolol compared to healthy individuals. nih.gov

A study in rats with non-alcoholic fatty liver disease (NAFLD) induced by an orotic acid-containing diet demonstrated a decrease in hepatic CYP2D activity. ualberta.canih.gov This led to a significant increase in the total area under the plasma concentration-time curve (AUC) of metoprolol after oral administration. ualberta.canih.gov Concurrently, the formation ratios of its metabolites were decreased, with the AUCDMM/AUCMetoprolol ratio decreasing by 42.8%. ualberta.canih.gov These changes were correlated with the severity of liver steatosis. ualberta.canih.gov This suggests that in conditions of hepatic impairment, the formation of this compound is reduced due to decreased metabolic activity of CYP2D enzymes. ualberta.ca

Table 2: Effect of NAFLD on Metoprolol and this compound Pharmacokinetics in Rats (Oral Administration)

ParameterChange in NAFLD RatsReference
Metoprolol AUCIncreased by 127% ualberta.canih.gov
AUCDMM/AUCMetoprolol RatioDecreased by 42.8% ualberta.canih.gov

Pharmacokinetics of this compound in Specific Populations

The pharmacokinetics of metoprolol and its metabolites can be influenced by factors such as age and genetic polymorphisms. In geriatric patients, physiological changes such as reduced hepatic blood flow and decreased renal function can affect drug metabolism and clearance. nih.gov One study noted that while plasma concentrations of metoprolol were similar in young and elderly volunteers after a single dose, the concentrations of the active metabolite, α-hydroxymetoprolol, were about twice as high in the elderly. nih.gov The study also measured O-demethylmetoprolol in urine but did not find a significant age-related difference in its excretion. nih.gov

The safety and efficacy of metoprolol in pediatric patients have not been fully established, and its pharmacokinetics may differ from adults due to developmental factors. nih.gov Limited data from pediatric hypertensive patients suggest that the pharmacokinetic profile of metoprolol is comparable to that in adults. sukl.gov.cz However, specific data on this compound pharmacokinetics in this population is scarce. Physiologically based pharmacokinetic (PBPK) modeling is a tool that can be used to predict the pharmacokinetics of metoprolol and its metabolites in special populations, including pediatrics and geriatrics. mdpi.com

Influence of Age and Genetic Factors on this compound Disposition

The formation and subsequent elimination of this compound, an active metabolite of Metoprolol, are significantly impacted by both physiological changes associated with aging and hereditary variations in drug-metabolizing enzymes. nih.govnih.gov

Influence of Age:

Studies investigating the impact of age on the pharmacokinetics of Metoprolol's metabolites have yielded noteworthy findings. Research comparing healthy young and elderly volunteers has shown that while plasma concentrations of the parent drug, Metoprolol, remain similar between the two groups, the concentrations of the pharmacologically active metabolite, this compound (also referred to as H119/66), are approximately twice as high in the elderly. nih.govnih.gov This suggests that the metabolic pathways responsible for the further breakdown or elimination of this compound may be reduced in an older population.

Influence of Genetic Factors:

The disposition of this compound is critically dependent on genetic polymorphisms, particularly within the gene for the cytochrome P450 2D6 (CYP2D6) enzyme. caymanchem.combiomol.com Metoprolol is extensively metabolized in the liver, with the O-demethylation pathway leading to the formation of this compound being primarily catalyzed by CYP2D6. mdpi.comnih.govualberta.ca

The activity of the CYP2D6 enzyme varies considerably across the population due to its highly polymorphic nature, leading to distinct metabolizer phenotypes:

Poor Metabolizers (PMs): Individuals with deficient or absent CYP2D6 activity.

Intermediate Metabolizers (IMs): Individuals with decreased enzyme activity.

Normal Metabolizers (NMs): Also known as Extensive Metabolizers (EMs), these individuals have fully functional CYP2D6 activity.

Ultrarapid Metabolizers (UMs): Individuals with increased enzyme activity, often due to gene duplication.

This genetic variability has a profound effect on the plasma concentrations of Metoprolol. PMs exhibit significantly reduced clearance of Metoprolol, resulting in plasma concentrations that can be 4.9-fold higher than in non-PMs given the same dose. nih.govtandfonline.com This leads to a more pronounced pharmacodynamic response, including greater reductions in heart rate and blood pressure in PMs. tandfonline.com

Consequently, the formation of this compound is directly linked to an individual's CYP2D6 genotype. In PMs, where the O-demethylation pathway is impaired, the formation of this compound is expected to be significantly lower compared to NMs. Conversely, in NMs and UMs, the conversion of Metoprolol to this compound is more efficient. psu.edu Studies in rats with reduced CYP2D activity have supported this, showing significantly decreased metabolite formation ratios (AUCDMM/AUCMetoprolol). nih.gov While direct pharmacokinetic data for this compound across different human CYP2D6 phenotypes is not extensively detailed, the metabolite-to-parent drug ratio serves as a key indicator of enzyme activity. nih.gov

Table 1: Influence of CYP2D6 Phenotype on Metoprolol Metabolism
CYP2D6 PhenotypeRelative Enzyme ActivityExpected Metoprolol Plasma LevelExpected this compound Formation
Poor Metabolizer (PM)None/Very LowSignificantly IncreasedSignificantly Decreased
Intermediate Metabolizer (IM)DecreasedIncreasedDecreased
Normal Metabolizer (NM/EM)NormalBaselineNormal
Ultrarapid Metabolizer (UM)IncreasedDecreasedIncreased

Pharmacological Activity and Receptor Interactions of this compound

The pharmacological profile of this compound has been a subject of investigation, with some conflicting reports in the literature regarding its clinical significance.

Evaluation of Potential Receptor Antagonist or Agonist Activity

The available evidence points towards this compound acting as a beta-receptor antagonist. Its characterization as an "active" metabolite with "inhibitory" properties, derived from a known beta-blocker, supports this classification. nih.gov There is no evidence from the reviewed literature to suggest that this compound possesses any beta-agonist (stimulatory) activity. The primary discussion revolves around the potency of its antagonist effects, not its fundamental mechanism as an antagonist.

Table 2: Summary of Pharmacological Activity for this compound
AttributeFindingSource Citation
Receptor InteractionMetabolite of a β1-adrenergic receptor antagonist. caymanchem.combiomol.com
Pharmacological ActivityDescribed as a pharmacologically active metabolite. nih.govnih.gov
Described as having negligible pharmacological activity. tandfonline.commedsafe.govt.nzfda.gov
Receptor Activity TypeExhibits inhibitory (antagonist) effects at beta-receptors.
Receptor Affinity (Ki)Specific quantitative data not available in cited literature.N/A
Comparative PotencyDirect comparison data with parent Metoprolol is not available.N/A

Q & A

Q. What are the key physicochemical properties of O-Desmethyl Metoprolol, and how do they influence its stability in experimental settings?

this compound (CAS 62572-94-5) has a molecular weight of 253.34 g/mol and a molecular formula of C₁₄H₂₃NO₃. Its IUPAC name is 1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol. Stability studies indicate no significant thermal decomposition under standard storage conditions (-20°C), but it may react with strong oxidants, producing CO, CO₂, and nitrogen oxides . Solubility data and spectroscopic properties (e.g., SMILES: CC(C)NCC(O)COc1ccc(CCO)cc1) are critical for designing dissolution tests or chromatographic separations .

Q. What safety precautions are essential when handling this compound in laboratory settings?

The compound is classified under GHS Category 4 for acute oral toxicity (H302). Key precautions include:

  • Avoid inhalation/ingestion; use PPE (gloves, lab coats) and fume hoods.
  • Store at -20°C in airtight containers, segregated from oxidizers.
  • Dispose via certified hazardous waste protocols to prevent environmental contamination .

Q. How is this compound identified and quantified in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity for metabolites. For example, Lennard et al. (1982) quantified it in human plasma using reversed-phase HPLC with UV detection, validating the method via linearity (R² > 0.99) and recovery rates (85–95%) . Internal standards like deuterated analogs (e.g., this compound-d5) improve precision .

Advanced Research Questions

Q. What methodological challenges arise in reconciling conflicting toxicity data for this compound across studies?

Discrepancies in acute toxicity classifications (e.g., oral vs. dermal LD₅₀) often stem from variations in test models (e.g., rodent vs. in vitro assays). To resolve contradictions:

  • Perform dose-response studies under standardized OECD guidelines.
  • Cross-validate using alternative endpoints (e.g., cytotoxicity assays in HepG2 cells).
  • Account for batch-specific impurities, which may modulate toxicity .

Q. How can eco-friendly spectrophotometric methods be optimized for this compound analysis in pharmaceutical formulations?

Ukrainian researchers demonstrated a "green" approach using bromophenol blue (BPB) in dimethylformamide-free media, achieving λₐᵦˢ = 600 nm with a detection limit of 0.2 µg/mL . Key steps:

  • Validate specificity via interference studies with structurally similar metabolites (e.g., α-Hydroxy Metoprolol).
  • Compare accuracy/precision against HPLC-UV (e.g., %RSD < 2% for intraday assays).
  • Use chemometric tools (e.g., PLS regression) to handle matrix effects in tablet extracts .

Q. What experimental designs are recommended for studying the metabolic pathways of this compound in vivo?

  • Isotope-Labeled Tracers : Administer deuterated Metoprolol to track O-demethylation kinetics via CYP2D6 using hepatic microsomes. Monitor metabolites via high-resolution MS .
  • Knockout Models : Use CYP2D6-deficient rodent models to isolate alternative pathways (e.g., CYP3A4-mediated oxidation).
  • Pharmacokinetic Modeling : Integrate plasma concentration-time profiles with compartmental models to estimate clearance rates and metabolite half-lives .

Q. How can researchers address gaps in ecotoxicological data for this compound?

Current SDS sheets lack data on aquatic toxicity (e.g., LC₅₀ for Daphnia magna). Proposed strategies:

  • Conduct OECD 211 sediment-water partitioning studies to assess bioaccumulation potential.
  • Use quantitative structure-activity relationship (QSAR) models to predict biodegradation half-lives.
  • Collaborate with regulatory bodies to align testing with REACH guidelines .

Methodological Guidance for Data Analysis

  • Contradiction Resolution : Apply Bradford Hill criteria (e.g., consistency, biological plausibility) to evaluate conflicting toxicity or metabolic data .
  • Green Chemistry Alignment : Prioritize methods with minimal solvent use (e.g., UPLC over HPLC) and non-toxic reagents (e.g., water-based mobile phases) .
  • Metadata Standards : Use controlled vocabularies (e.g., ORCID, MeSH) to enhance data reproducibility and interoperability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-Desmethyl Metoprolol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
O-Desmethyl Metoprolol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.